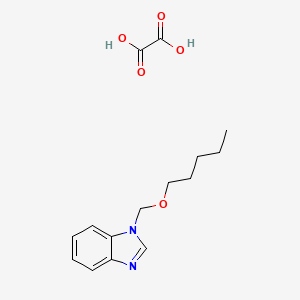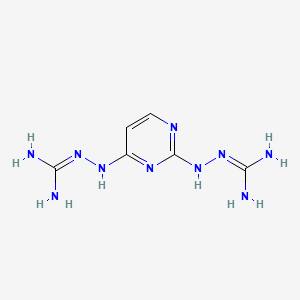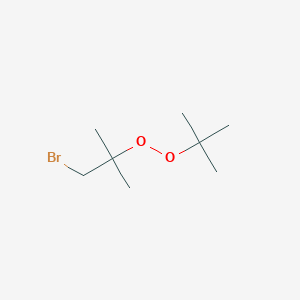
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole is a complex organic compound that combines the structural features of both ethanedisulfonic acid and thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole typically involves the reaction of ethanedisulfonic acid with 5-ethyl-4-phenyl-1,3-thiazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted thiazole compounds.
Applications De Recherche Scientifique
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- 4-Phenyl-1,3-thiazole derivatives
Uniqueness
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole is unique due to its combination of sulfonic acid and thiazole functionalities
Propriétés
Numéro CAS |
31892-69-0 |
|---|---|
Formule moléculaire |
C24H28N2O6S4 |
Poids moléculaire |
568.8 g/mol |
Nom IUPAC |
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/2C11H11NS.C2H6O6S2/c2*1-2-10-11(12-8-13-10)9-6-4-3-5-7-9;3-9(4,5)1-2-10(6,7)8/h2*3-8H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
Clé InChI |
UAQIRGVDLZJZRP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=CS1)C2=CC=CC=C2.CCC1=C(N=CS1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


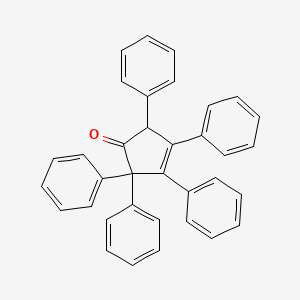
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)

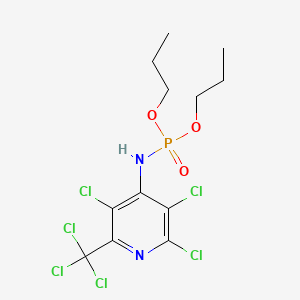

![s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
